Ewb3SK7weh
Description
Ewb3SK7weh (CAS No. 412280-60-5) is a synthetic organic compound with a complex structure, characterized by its unique functional groups and physicochemical properties.
Properties
CAS No. |
412280-60-5 |
|---|---|
Molecular Formula |
C25H30N2O9 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
ethyl (2S)-1-[(2R,3S,4R)-2-(dimethoxymethyl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]-5-methoxy-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C25H30N2O9/c1-6-35-23(29)19-12-14-11-16(32-3)8-9-18(14)26(19)21-17-13-15(27(30)31)7-10-20(17)36-25(2,22(21)28)24(33-4)34-5/h7-11,13,19,21-22,24,28H,6,12H2,1-5H3/t19-,21+,22-,25+/m0/s1 |
InChI Key |
CISBCFGQBSPUQB-XIXAVDCQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C(N1[C@H]3[C@@H]([C@](OC4=C3C=C(C=C4)[N+](=O)[O-])(C)C(OC)OC)O)C=CC(=C2)OC |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1C3C(C(OC4=C3C=C(C=C4)[N+](=O)[O-])(C)C(OC)OC)O)C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ewb3SK7weh involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ewb3SK7weh can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ewb3SK7weh has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ewb3SK7weh involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ewb3SK7weh belongs to a class of heterocyclic and polyfunctional organic compounds. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Pharmaceutical vs. Industrial Focus: this compound lacks direct pharmaceutical annotations, unlike analogs such as 288383-21-1 and 349669-89-2, which are linked to drug development. This suggests its niche in material science .
- Functional Group Complexity : this compound’s inferred ester/amide groups contrast with the thiazole and piperazine motifs in 349669-89-2, highlighting divergent reactivity profiles.
Physicochemical Properties
Available data on solubility, thermal stability, and reactivity are sparse for this compound. However, comparisons can be drawn from analogs:
- Thermal Stability: Glyceryl ethylhexanoate dimethoxycinnamate (140208-36-2) exhibits high thermal resistance (decomposition >250°C), a trait likely shared by this compound if used in polymer stabilization .
- Solubility : Piperidine- and quinazoline-containing analogs (e.g., 288383-21-1) show moderate polarity, suggesting this compound may require polar aprotic solvents for synthesis .
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